![molecular formula C22H36OSi B14212831 [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-56-7](/img/structure/B14212831.png)
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a hexynyl group, and a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 3-benzylhex-1-yne with tri(propan-2-yl)silanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The benzyl and hexynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hexyl derivatives.
Aplicaciones Científicas De Investigación
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The benzyl and hexynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The tri(propan-2-yl)silane moiety provides stability and enhances the compound’s reactivity.
Comparación Con Compuestos Similares
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(3-Benzylhex-1-yn-1-yl)oxy]tri(methyl)silane: This compound has a similar structure but with methyl groups instead of propan-2-yl groups.
[(3-Benzylhex-1-yn-1-yl)oxy]tri(ethyl)silane: Similar to the above compound but with ethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
765906-56-7 |
|---|---|
Fórmula molecular |
C22H36OSi |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
3-benzylhex-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H36OSi/c1-8-12-21(17-22-13-10-9-11-14-22)15-16-23-24(18(2)3,19(4)5)20(6)7/h9-11,13-14,18-21H,8,12,17H2,1-7H3 |
Clave InChI |
CGVBOQQORBJSNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



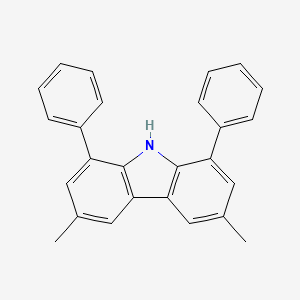
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
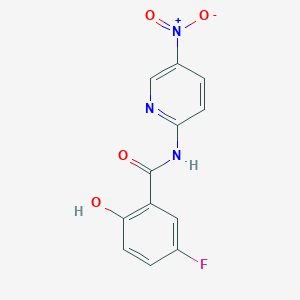
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

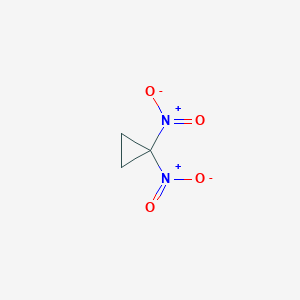
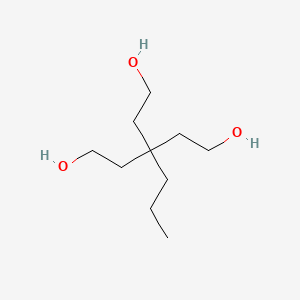
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
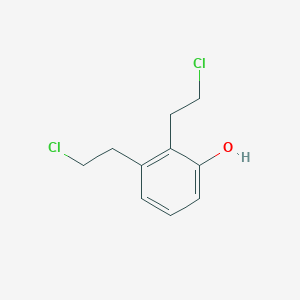

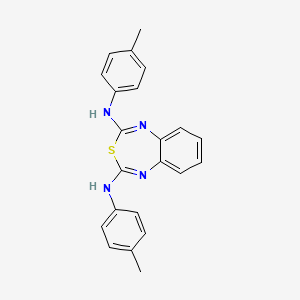
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
